Product packaging for 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine(Cat. No.:CAS No. 1374652-37-5)

6-Ethynyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1148537
CAS No.: 1374652-37-5
M. Wt: 143.149
InChI Key: IDSVCLYHJYYJBX-UHFFFAOYSA-N
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Description

Overview of Pyrazolopyridine Scaffolds and Their Significance in Chemical Research

Pyrazolopyridine scaffolds, which are bicyclic heterocyclic systems formed by the fusion of a pyrazole (B372694) and a pyridine (B92270) ring, represent a "privileged structure" in medicinal chemistry and materials science. nih.govnih.gov The pyrazole ring, in particular, is a key building block in the development of various therapeutic agents due to its synthetic accessibility and ability to act as a bioisosteric replacement for other chemical groups. nih.govnih.gov This versatility has led to the incorporation of pyrazole-based structures in a wide array of compounds with demonstrated biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net The fusion of the pyrazole ring with a pyridine ring to form pyrazolopyridines further expands the chemical space and allows for the fine-tuning of physicochemical properties. nih.govresearchgate.net

There are five possible ways to fuse a pyrazole and a pyridine ring, resulting in the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] isomers of pyrazolopyridine. nih.gov These scaffolds are integral to the design of protein kinase inhibitors, a critical class of targeted cancer therapies. nih.gov In fact, several FDA-approved protein kinase inhibitors contain a pyrazole ring. nih.govnih.gov The diverse substitution patterns possible on the pyrazolopyridine core allow chemists to modulate the biological activity and target selectivity of these molecules. nih.gov

Distinctive Features and Research Interest in the Pyrazolo[4,3-b]pyridine Isomer

Among the various pyrazolopyridine isomers, the pyrazolo[4,3-b]pyridine scaffold has garnered specific research attention. While much of the literature focuses on the related pyrazolo[3,4-b]pyridine isomer, the [4,3-b] arrangement offers a different spatial orientation of nitrogen atoms and potential hydrogen bonding patterns, which can significantly influence molecular interactions and biological activity. Research into related pyrazolo[4,3-c]pyridine derivatives has shown their potential as inhibitors of enzymes like the extracellular signal-regulated kinase (ERK), which is implicated in many human cancers. researchgate.net This highlights the therapeutic potential that can be unlocked by exploring the different isomeric forms of pyrazolopyridines.

Specific Academic Relevance of 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine as a Synthetic Intermediate and Research Target

The introduction of an ethynyl (B1212043) group at the 6-position of the 1H-pyrazolo[4,3-b]pyridine core, to form this compound, renders it a particularly valuable synthetic intermediate. The ethynyl group is a versatile functional handle that can participate in a wide range of chemical transformations, including click chemistry reactions, Sonogashira couplings, and other carbon-carbon bond-forming reactions. This allows for the facile introduction of diverse substituents and the construction of more complex molecular architectures.

The academic relevance of this specific compound lies in its potential as a building block for creating libraries of novel compounds for screening against various biological targets. Its structural similarity to other biologically active pyrazolopyridines suggests its potential as a scaffold for the development of new therapeutic agents.

Isomeric and Tautomeric Considerations within the Pyrazolo[4,3-b]pyridine System

For pyrazolopyridine systems not substituted on the pyrazole nitrogen, the possibility of tautomerism exists. nih.govresearchgate.net Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In the case of the parent pyrazolo[3,4-b]pyridine, two tautomeric forms are possible: the 1H- and 2H-isomers. nih.govresearchgate.net Computational studies have shown that for the pyrazolo[3,4-b]pyridine system, the 1H-tautomer is significantly more stable. nih.gov This preference for the 1H-form is an important consideration for synthetic chemists and medicinal chemists, as the specific tautomer present can influence the compound's reactivity and its ability to bind to a biological target. While direct studies on the tautomerism of this compound are not extensively detailed in the provided context, the principles observed in the closely related pyrazolo[3,4-b]pyridine system suggest that the 1H-tautomer is likely to be the predominant form.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B1148537 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1374652-37-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethynyl-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-6-3-7-8(9-4-6)5-10-11-7/h1,3-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSVCLYHJYYJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=NN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Ethynyl 1h Pyrazolo 4,3 B Pyridine and Analogues

Strategies Involving Annulation of the Pyridine (B92270) Ring onto a Pre-existing Pyrazole (B372694) Core

A predominant strategy for constructing the pyrazolo[4,3-b]pyridine system involves building the pyridine ring onto a pyrazole starting material. nih.gov This approach typically utilizes substituted aminopyrazoles as key building blocks. Two main pathways are commonly employed: the cyclocondensation of 4-aminopyrazole-5-carbaldehydes and the cyclization of other 5-functionalized 4-aminopyrazoles. nih.gov

The reactivity of 5-aminopyrazoles with various 1,3-bielectrophilic partners is a cornerstone of this strategy. For instance, condensation reactions with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or their equivalents can lead to the formation of the fused pyridine ring. nih.gov If the 1,3-dicarbonyl compound used is not symmetrical, a mixture of two regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. nih.gov Highly acidic conditions, similar to a Skraup quinoline (B57606) synthesis, have been used for annelation, but they can result in poor yields due to the propensity of the aminopyrazole ring to undergo side reactions like sulfonation. cdnsciencepub.com

A more recent one-pot method involves the reaction of 5-aminopyrazoles with azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) under solvent-free conditions, followed by treatment in a superbasic medium (t-BuOK/DMSO) to yield 4-arylpyrazolo[4,3-b]pyridin-6-ones. beilstein-journals.org

Table 1: Examples of Pyridine Annulation Strategies

Pyrazole Precursor Reagent Conditions Product Type
4-Aminopyrazole-5-carbaldehyde Malononitrile, Cyanoacetamide Cyclocondensation 5-Amino-1H-pyrazolo[4,3-b]pyridine nitriles/amides
5-Aminopyrazole 1,3-Dicarbonyl compounds Acid or base catalysis Substituted pyrazolo[4,3-b]pyridines
5-Aminopyrazole Azlactones Solvent-free, then t-BuOK/DMSO 4-Arylpyrazolo[4,3-b]pyridin-6-ones beilstein-journals.org
5-Aminopyrazole Alkynyl aldehydes Ag(CF₃CO₂), TfOH, 100 °C Substituted pyrazolo[3,4-b]pyridines* nih.gov

*Note: While this example forms the [3,4-b] isomer, the principle of reacting aminopyrazoles with bielectrophiles is a general strategy for forming pyrazolopyridines.

Strategies Involving Annulation of the Pyrazole Ring onto a Pre-existing Pyridine Core

While less common than the alternative, the construction of the pyrazole ring onto a functionalized pyridine core is a viable synthetic route to pyrazolo[4,3-b]pyridines. nih.gov This approach typically begins with a pyridine derivative bearing reactive functional groups at adjacent positions (e.g., C2 and C3, or C3 and C4), which can react with a hydrazine (B178648) derivative to form the fused five-membered pyrazole ring. nih.gov

An efficient one-pot method for synthesizing pyrazolo[4,3-b]pyridines utilizes a sequence involving a Nucleophilic Aromatic Substitution (SNAr) followed by a modified Japp–Klingemann reaction. nih.gov The synthesis starts with readily available 2-chloro-3-nitropyridines. nih.gov These precursors first react with an active methylene (B1212753) compound like ethyl acetoacetate (B1235776). The resulting intermediate then undergoes a Japp–Klingemann reaction with a stable arenediazonium tosylate, which combines azo-coupling, deacylation, and pyrazole ring annulation in a single pot to afford the target pyrazolo[4,3-b]pyridine. nih.gov

Nucleophilic Aromatic Substitution (SNAr) is a key reaction in strategies that build the pyrazole ring onto the pyridine core. The electron-deficient nature of the pyridine ring facilitates the displacement of leaving groups, such as halogens, by nucleophiles. In the synthesis of pyrazolo[4,3-b]pyridines, a 2-chloro-3-nitropyridine (B167233) can undergo an initial SNAr reaction with the enolate of ethyl acetoacetate to form a pyridinyl keto ester. nih.gov This intermediate is then primed for the subsequent Japp–Klingemann cyclization. nih.gov Alternatively, a halogenated pyridine can react directly with hydrazine, where the initial step is a nucleophilic displacement of the halide (hydrazinodehalogenation), followed by intramolecular cyclization. cdnsciencepub.com

The reaction of 2-chloro-3-cyanopyridines with hydrazine hydrate (B1144303) or its derivatives provides a direct route to 3-amino-1H-pyrazolo[4,3-b]pyridines. cdnsciencepub.com The mechanism can proceed via two potential pathways. The first involves an initial nucleophilic attack by hydrazine to displace the chlorine atom at the C2 position. The resulting 2-hydrazinyl-3-cyanopyridine intermediate then undergoes an intramolecular cyclization, with the terminal amino group of the hydrazine moiety attacking the electrophilic carbon of the cyano group to form the pyrazole ring. cdnsciencepub.com An alternative pathway could involve the initial addition of hydrazine to the cyano group to form an amidrazone, which then intramolecularly displaces the chlorine atom to yield the final bicyclic product. cdnsciencepub.com

Multicomponent Reaction (MCR) Approaches to Pyrazolo[4,3-b]pyridines

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product containing atoms from all starting materials, offer an efficient pathway to complex heterocyclic systems. Several MCRs have been developed for the synthesis of the related pyrazolo[3,4-b]pyridine scaffold, often involving the condensation of an aminopyrazole, an aldehyde, and an active methylene compound (such as a ketone or malononitrile). nih.govresearchgate.net This strategy typically begins with the Knoevenagel condensation between the aldehyde and the active methylene compound to form a 1,3-CCC-biselectrophile in situ. nih.gov The aminopyrazole then acts as a dinucleophile, reacting with the biselectrophile through a sequence of Michael addition and intramolecular condensation, followed by oxidation, to yield the final aromatic pyrazolopyridine core. nih.gov

Directed Synthetic Routes for Ethynyl (B1212043) Functionalization

Direct synthesis of 6-ethynyl-1H-pyrazolo[4,3-b]pyridine (CAS 1373338-10-3) is not commonly reported. parchem.com The most established and versatile method for introducing an ethynyl group onto an aromatic or heteroaromatic ring is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.

The synthesis would logically proceed in two stages:

Synthesis of a Precursor: A 6-halo-1H-pyrazolo[4,3-b]pyridine (e.g., 6-bromo or 6-iodo) is synthesized using one of the methods described above. For example, starting from a 5-halo-2-chloro-3-nitropyridine would incorporate the necessary halogen at the correct position on the final scaffold.

Ethynylation via Sonogashira Coupling: The 6-halo-1H-pyrazolo[4,3-b]pyridine is then subjected to Sonogashira coupling conditions. This involves reacting the halide with a suitable alkyne source, such as trimethylsilylacetylene (B32187) (followed by a desilylation step) or a protected acetylene (B1199291) equivalent. nih.gov The reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and a base like triethylamine. soton.ac.ukresearchgate.net Copper-free conditions have also been developed and may be advantageous for substrates containing nitrogen and sulfur groups. nih.gov

Table 2: Typical Conditions for Sonogashira Cross-Coupling

Component Example Purpose Reference
Aryl Halide 6-Bromo-1H-pyrazolo[4,3-b]pyridine Substrate (Inferred)
Alkyne 1-Ethyl-4-ethynylbenzene, Trimethylsilylacetylene Ethynyl source nih.govsoton.ac.uk
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [DTBNpP]Pd(crotyl)Cl Primary catalyst for C-C bond formation soton.ac.ukresearchgate.netnih.gov
Copper Co-catalyst Copper(I) iodide (CuI) Co-catalyst (in traditional Sonogashira) soton.ac.ukresearchgate.net
Base Triethylamine (Et₃N), 2,2,6,6-Tetramethylpiperidine (TMP) Neutralizes HX byproduct, aids catalyst cycle soton.ac.uknih.gov
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), DMSO Reaction medium soton.ac.ukresearchgate.netnih.gov

This two-step sequence provides a reliable and modular route to this compound and its analogues, allowing for diversification at various positions of the heterocyclic core.

Catalytic Systems and Reaction Conditions for Pyrazolo[4,3-b]pyridine Synthesis

The synthesis of the pyrazolo[4,3-b]pyridine skeleton is frequently achieved through cyclization reactions that are often facilitated by catalytic systems. The choice of catalyst—ranging from transition metals like palladium and copper to Brønsted acids—is pivotal in determining the reaction's efficiency, yield, and selectivity.

Palladium Catalysis

Palladium catalysts are extensively used for constructing pyrazolo[3,4-b]pyridines, an isomeric scaffold whose synthetic principles can often be applied to pyrazolo[4,3-b]pyridines. rsc.org These methods typically involve cross-coupling reactions. For instance, a palladium-catalyzed aminocarbonylation strategy provides an efficient route to 1H-pyrazolo[3,4-b]pyridine-3-carboxamides in high yields (up to 99%). thieme.de Another approach employs a palladium-catalyzed reaction between β-halovinyl/aryl aldehydes and aminopyrazoles, which can be conducted under solvent-free microwave irradiation to produce various pyrazole-fused heterocycles. rsc.org Furthermore, sequential one-pot palladium-catalyzed Miyaura borylation and Suzuki reactions have been successfully used in the synthesis of pyrazolo[3,4-b]pyridine derivatives that act as TRK inhibitors. rsc.org Polyethylene glycol (PEG) has also been utilized as a medium and a stabilizer for palladium nanoparticles in Heck reactions, showcasing the versatility of palladium-based systems. researchgate.net

Copper Catalysis

Copper-catalyzed reactions represent another cornerstone in the synthesis of pyrazolopyridines. Copper(II) acetylacetonate (B107027) has been effectively used as a catalyst in formal [3+3] cycloaddition reactions to obtain pyrazolo[3,4-b]pyridine derivatives under mild conditions with high yields. nih.govacs.orgresearchgate.net Copper-mediated intramolecular C-N cross-coupling of primary allylamines has also been developed for the synthesis of substituted pyrazolo[4,3-b]pyridines. researchgate.net The copper(I)-catalyzed 1,3-dipolar cycloaddition, or "click chemistry," is another powerful tool, particularly for linking the pyrazolopyrimidine core to other moieties like glycohybrids. nih.gov

Brønsted Acid Catalysis

Brønsted acids are crucial catalysts, particularly in cyclization and condensation reactions. They can activate substrates and facilitate ring closure. For example, a solid Brønsted acid catalyst with a sulfonic acid (SO3H) group has been used for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. rsc.org This heterogeneous catalyst allows for environmentally friendly reaction conditions and easy separation. rsc.org Traditional Brønsted acids like HCl, H₂SO₄, and TsOH are also effective. rsc.org Brønsted acid catalysis is instrumental in the regioselective ring opening of 2H-azirines by mercaptopyridines, leading to the formation of related fused heterocyclic systems. rsc.org In some three-component reactions for pyrazolo[3,4-b]pyridine synthesis, Lewis acids such as ZrCl₄, CuCl₂, or ZnCl₂ are used as alternatives to Brønsted acids. nih.govmdpi.com

Table 1: Overview of Catalytic Systems in Pyrazolopyridine Synthesis

Catalytic SystemReaction TypeSubstratesKey ConditionsScaffoldReference
Pd(OAc)₂ / PPh₃Condensation / Cyclizationβ-halovinyl/aryl aldehydes & 5-aminopyrazolesMicrowave irradiation, solvent-free, K₂CO₃ basePyrazolo[3,4-b]pyridine rsc.org
Palladium CatalystAminocarbonylation(Not specified)(Not specified)1H-Pyrazolo[3,4-b]pyridine-3-carboxamide thieme.de
Cu(II) acetylacetonate[3+3] Cycloaddition(Not specified)Mild conditionsPyrazolo[3,4-b]pyridine nih.govacs.org
AC-SO₃H (Solid Brønsted Acid)Sequential Opening/Closing Cascade1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles & anilinesEthanol (B145695), mild conditionsPyrazolo[3,4-b]pyridine-5-carboxylate rsc.org
ZrCl₄ (Lewis Acid)Condensation / Cyclization(E)-4-aryl but-3-en-2-ones & 5-amino-1-phenylpyrazoleEtOH/DMF (1:1) solventPyrazolo[3,4-b]pyridine mdpi.com

Regioselectivity and Stereoselectivity in Synthetic Protocols

In the synthesis of substituted pyrazolo[4,3-b]pyridines, controlling the orientation of substituents on the final heterocyclic ring is a significant challenge. This control, known as regioselectivity, is paramount as different regioisomers can possess vastly different biological and physical properties. Stereoselectivity is generally not a factor in the synthesis of the aromatic pyrazolopyridine core itself, but regioselectivity is a critical consideration.

The issue of regioselectivity frequently arises when using unsymmetrical starting materials. nih.gov For example, the reaction between a 5-aminopyrazole and a nonsymmetrical 1,3-dicarbonyl compound can theoretically produce two different regioisomers. nih.gov The final product distribution depends on the relative electrophilicity of the two carbonyl groups. If one is significantly more reactive than the other, a high degree of regioselectivity can be achieved. nih.gov This is observed in the reaction with 1,1,1-trifluoropentane-2,4-dione, where the carbonyl group adjacent to the highly electron-withdrawing trifluoromethyl group is more electrophilic, directing the reaction to form a single major product. nih.gov

Similarly, cascade reactions involving 5-aminopyrazoles and alkynyl aldehydes have been developed to be highly regioselective. nih.govproquest.com These methods, which can be switched using silver, iodine, or N-bromosuccinimide, afford only the C6-substituted pyrazolo[3,4-b]pyridine products. nih.govproquest.com

Another strategy to ensure high regioselectivity is to start with a pyridine ring that is already functionalized in a way that dictates the position of subsequent ring formation. An efficient method for synthesizing pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines. nih.govmdpi.com This approach involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, offering excellent control over the final arrangement of substituents. nih.govmdpi.com The synthesis of tetrahydropyrazolo[3,4-c]pyridine-5-carboxamides also demonstrated regioselectivity, where a selective lithiation-quenching step on a dibromopyrazole intermediate was key to obtaining a single regioisomer. acs.org

Table 2: Examples of Regioselective Syntheses of Pyrazolopyridines

Synthetic MethodStarting MaterialsKey Factor for RegioselectivityOutcomeReference
Condensation5-Aminopyrazole & nonsymmetrical 1,3-dicarbonylsDifferential electrophilicity of the two carbonyl groups.Formation of one major regioisomer if electrophilicity difference is large. nih.gov
Cascade 6-endo-dig Cyclization5-Aminopyrazoles & alkynyl aldehydesThe reaction mechanism inherently favors C6 substitution.Exclusively affords C6-substituted pyrazolo[3,4-b]pyridines. nih.govproquest.com
SNAr and Japp–Klingemann Reaction2-Chloro-3-nitropyridines & acetoacetic estersPre-functionalized pyridine core directs the annulation of the pyrazole ring.Unambiguous synthesis of the pyrazolo[4,3-b]pyridine scaffold. nih.govmdpi.com
Lithiation and Cyclization3,5-dibromopyrazoleSelective lithiation at one bromine position before further reactions.Formation of a single regioisomer of the pyrazole intermediate. acs.org

Chemical Reactivity and Derivatization Strategies for 6 Ethynyl 1h Pyrazolo 4,3 B Pyridine

Transformations at the Ethynyl (B1212043) Moiety

The terminal alkyne functionality is one of the most versatile groups in organic synthesis, enabling numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a combination of palladium and copper complexes. wikipedia.org This reaction is exceptionally useful for extending the carbon framework of 6-ethynyl-1H-pyrazolo[4,3-b]pyridine by coupling it with various halogenated aromatic and heteroaromatic systems. The reaction is generally carried out under mild conditions, such as at room temperature and with a mild base, making it compatible with a wide range of functional groups. wikipedia.org

Microwave-assisted Sonogashira couplings have been shown to be particularly efficient, offering shorter reaction times and higher yields. researchgate.net For instance, the coupling of substituted 2-(6-chloropyridin-3-yl)-1H-benzimidazoles with terminal alkynes proceeds rapidly under microwave irradiation, demonstrating the utility of this method for complex heterocyclic systems. researchgate.net A notable advantage is the potential to perform these couplings without protecting sensitive groups like the benzimidazole (B57391) N-H. researchgate.net Copper-free Sonogashira variants have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orgnih.gov

Table 1: Examples of Sonogashira Coupling Conditions

Catalyst SystemReagents/SolventsTemperatureKey Feature
Pd[PPh₃]₄ / CuITHF/Et₃NRoom TempStandard conditions for coupling with bromo-pyridines. soton.ac.uk
Pd(PPh₃)₂Cl₂ / CuIEt₃N / DMSO100 °C (MW)Rapid, high-yield synthesis of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazoles. researchgate.net
[DTBNpP]Pd(crotyl)ClTMP / DMSORoom TempAir-stable, monoligated precatalyst for copper-free coupling. nih.gov

The ethynyl group is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. By reacting this compound with various organic azides, a diverse range of triazole-linked conjugates can be synthesized under mild, often aqueous, conditions.

Beyond CuAAC, the alkyne can participate in other cycloaddition reactions. For example, pyrazolo[3,4-b]pyridines have been synthesized through cycloaddition reactions of pyrazolylimines with nitroalkenes under microwave irradiation. researchgate.net Oxidative [3+2] cycloadditions of alkynylphosphonates with in situ generated pyridinium-N-imines have also been reported to yield pyrazolo[1,5-a]pyridine (B1195680) derivatives. mdpi.com These methods highlight the potential for the ethynyl group on the pyrazolo[4,3-b]pyridine core to react with 1,3-dipoles to form various five-membered heterocyclic rings.

The ethynyl group can undergo several other classical alkyne transformations.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury or other transition metal salts, would convert the ethynyl group into an acetyl group (a methyl ketone). This introduces a new carbonyl functionality that can be used for further derivatization.

Hydrogenation: The triple bond can be selectively reduced. Catalytic hydrogenation using specific catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) would yield the corresponding 6-vinyl-1H-pyrazolo[4,3-b]pyridine. Complete reduction to an ethyl group (6-ethyl-1H-pyrazolo[4,3-b]pyridine) can be achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. A study on 6-alkynyl-3-fluoro-2-pyridinamidoximes demonstrated that the alkynyl linkage could be successfully hydrogenated to an alkyl linkage in the presence of other functional groups. soton.ac.uk

Functionalization of the Pyrazole (B372694) Nitrogen (N1 and N2)

The pyrazolo[4,3-b]pyridine core contains two nitrogen atoms in the pyrazole ring, N1 and N2, which can potentially be functionalized, typically through alkylation or arylation reactions. For the parent pyrazolo[3,4-b]pyridine system, calculations have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer. mdpi.com This suggests that reactions will predominantly occur at the N1 position.

In related pyrazolo[3,4-c]pyridine systems, selective functionalization at N1 and N2 has been demonstrated through protection and alkylation strategies. rsc.org Typically, one nitrogen is first protected (e.g., with a trityl or BOC group), allowing the second nitrogen to be alkylated. Subsequent deprotection frees the first nitrogen for a different functionalization, enabling the synthesis of N1,N2-disubstituted derivatives. This vectorial approach is crucial for exploring the chemical space around the heterocyclic core in fragment-based drug discovery. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring within the pyrazolo[4,3-b]pyridine scaffold is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes it generally resistant to electrophilic aromatic substitution (AES). youtube.com When AES does occur under harsh conditions (e.g., high temperatures), substitution is directed to the positions meta to the ring nitrogen (C4 and C7 in this scaffold). The reaction is often complicated by the fact that the pyridine nitrogen, being basic, can be protonated or coordinate to Lewis acids under the reaction conditions, further deactivating the ring. youtube.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group (like a halide) is present at the C4 or C7 positions. The synthesis of pyrazolo[4,3-b]pyridines often starts from 2-chloro-3-nitropyridines, utilizing a sequence of SNAr and other reactions. nih.gov

Other Cross-Coupling Reactions on the Pyrazolo[4,3-b]pyridine Core (e.g., Suzuki, Heck, Stille, Buchwald-Hartwig)

To install aryl, vinyl, or amino groups onto the heterocyclic core, halogenated pyrazolo[4,3-b]pyridine precursors are commonly employed in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling a halo-pyrazolopyridine with a boronic acid or ester. It has been successfully applied to synthesize a variety of aryl-substituted pyrazolo[3,4-b]pyridine derivatives. nih.gov Microwave assistance can enhance the efficiency of Suzuki reactions in aqueous media. mdpi.comdntb.gov.ua Ligand-free Suzuki-Miyaura conditions have also been developed for the arylation of chloro-nitropyridine precursors en route to isothiazolo[4,3-b]pyridines. mdpi.com

Heck Reaction: While less common for this specific scaffold in the provided literature, the Heck reaction could, in principle, be used to couple a halo-pyrazolopyridine with an alkene to introduce vinyl substituents.

Stille Coupling: This reaction involves the coupling of an organostannane reagent with an organic halide. It offers an alternative to the Suzuki reaction, particularly when the corresponding boronic acids are unstable.

Buchwald-Hartwig Amination: This is a key method for forming carbon-nitrogen bonds. wikipedia.org It is used to couple halo-pyrazolopyridines with a wide range of primary and secondary amines, providing access to amino-substituted derivatives. wikipedia.orgrsc.org This reaction has been demonstrated on the C5 position of 5-halo-1H-pyrazolo[3,4-c]pyridines. rsc.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and functional group tolerance of this transformation. nih.gov

Table 2: Overview of Cross-Coupling Reactions on the Pyrazolopyridine Core

Reaction NameReactantsCatalyst/Ligand (Example)Product Type
Suzuki-Miyaura Halo-pyrazolopyridine + Aryl/vinyl boronic acidPd(PPh₃)₄ or PdCl₂ with phase-transfer catalystAryl/vinyl-substituted pyrazolopyridine nih.govmdpi.com
Buchwald-Hartwig Halo-pyrazolopyridine + AminePd(dba)₂ / tBuDavePhosAmino-substituted pyrazolopyridine rsc.orgnih.gov

Oxidation and Reduction Chemistry of the Heterocyclic System

The chemical reactivity of the this compound core, specifically its behavior under oxidative and reductive conditions, is a critical aspect of its synthetic utility and potential applications. While direct experimental studies on the oxidation and reduction of this compound itself are not extensively documented in publicly available literature, the reactivity of the parent pyrazolo[4,3-b]pyridine scaffold and related azaindole systems provides a strong basis for predicting its chemical behavior.

Oxidation of the Pyridine Ring

The pyridine moiety within the pyrazolo[4,3-b]pyridine system is susceptible to oxidation, primarily at the nitrogen atom, to form the corresponding N-oxide. This transformation is a common reaction for pyridine and its derivatives and is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in the presence of a suitable catalyst. nih.govsigmaaldrich.com The N-oxidation of the pyridine ring can significantly alter the electronic properties of the heterocyclic system, influencing its reactivity in subsequent functionalization reactions. For instance, the formation of an N-oxide in azaindole systems has been utilized to facilitate regioselective arylation at the pyridine ring. nih.gov

The oxidation of pyridine derivatives can be highly efficient. For example, a continuous flow microreactor using titanium silicalite (TS-1) as a catalyst with hydrogen peroxide as the oxidant has been shown to produce various pyridine N-oxides in yields of up to 99%. nih.gov This method highlights a safe, green, and efficient alternative to traditional batch reactor processes. nih.gov While the ethynyl group at the 6-position might influence the reactivity, the fundamental susceptibility of the pyridine nitrogen to oxidation is expected to remain.

Table 1: Representative Oxidation Reactions of Pyridine and its Derivatives

SubstrateOxidizing AgentProductNotes
PyridineHydrogen Peroxide/TS-1 CatalystPyridine N-OxideHigh yields (up to 99%) achieved in a continuous flow microreactor. nih.gov
N-methyl 6-azaindole (B1212597)m-CPBAN-methyl 6-azaindole N-oxideThe N-oxide is used to direct further regioselective reactions. nih.gov
3-AcylpyridinePeroxyacidPyridine-N-oxide 3-carboxylic acidDemonstrates that substituents on the pyridine ring influence the outcome of the oxidation. whiterose.ac.uk

This table presents generalized oxidation reactions of pyridine and related heterocycles to infer the potential reactivity of this compound.

Reduction of the Pyridine Ring

The pyridine portion of the pyrazolo[4,3-b]pyridine scaffold can undergo reduction to yield di- or tetrahydro- derivatives. Common methods for the reduction of pyridine rings include catalytic hydrogenation, transfer hydrogenation, and the use of metal hydride reagents.

Catalytic Hydrogenation: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a standard method for the reduction of aromatic nitrogen heterocycles. researchgate.net This method can lead to the formation of tetrahydropyrazolopyridines. For instance, nih.govwhiterose.ac.ukrsc.orgtriazolo[1,5-a]pyridines have been successfully hydrogenated to their 4,5,6,7-tetrahydro derivatives in good yields using a Pd/C/Zn system. researchgate.net

Transfer Hydrogenation: Transfer hydrogenation offers a milder alternative to using high-pressure hydrogen gas. This technique typically employs a hydrogen donor, such as 2-propanol or formic acid, in the presence of a transition metal catalyst. Ruthenium(II) and Iridium(III) complexes have been shown to be effective catalysts for the transfer hydrogenation of ketones and pyridinium (B92312) salts, respectively. rsc.orgrsc.org

Metal Hydride Reduction: Sodium borohydride (B1222165) (NaBH₄) is a versatile reducing agent that can be used to reduce pyridinium salts and certain activated pyridines. The reduction of pyridine-3,5-dicarboxylates with sodium borohydride has been shown to produce a mixture of the corresponding 1,2- and 1,4-dihydropyridines. rsc.org The presence of electron-withdrawing groups, such as the ethynyl group at the 6-position of the target molecule, may facilitate reduction by sodium borohydride. More powerful reducing systems, such as sodium borohydride in the presence of transition metal salts like cobalt(II) chloride, have been used to reduce a variety of nitrogen-containing compounds, including nitriles and amides, to primary amines. mdma.ch

Table 2: Representative Reduction Reactions of Pyridine and its Derivatives

SubstrateReducing Agent/CatalystProductNotes
Pyridine-3,5-dicarboxylatesSodium Borohydride1,2- and 1,4-dihydropyridinesThe ratio of isomers is dependent on the solvent used. rsc.org
nih.govwhiterose.ac.ukrsc.orgTriazolo[1,5-a]pyridinesPd/C/Zn, H₂O/Ethanol (B145695)4,5,6,7-Tetrahydro-triazolopyridinesA form of transfer hydrogenation. researchgate.net
Pyridinium SaltsIridium Catalyst/EthanolPiperidinesCatalytic transfer hydrogenation using ethanol as a hydrogen source. rsc.org
2-Chloro-3-cyanopyridineRaney Nickel/Formic Acid2-Chloro-3-formylpyridineA reduction that is part of a larger synthetic sequence. whiterose.ac.uk

This table presents generalized reduction reactions of pyridine and related heterocycles to infer the potential reactivity of this compound.

Computational and Theoretical Investigations of 6 Ethynyl 1h Pyrazolo 4,3 B Pyridine

Quantum Chemical Calculations (e.g., DFT, semi-empirical methods like AM1)

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules like 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine. Density Functional Theory (DFT) is a prominent method for these investigations, often employing hybrid functionals like B3LYP. researchgate.net Such calculations, typically performed with basis sets like 6-31G(d,p), allow for the optimization of the molecule's geometry to its lowest energy state. nih.gov

These computational approaches are crucial for determining various molecular properties. For instance, the energetically optimized configuration of similar pyridine (B92270) derivatives has been determined, revealing non-planar arrangements in some cases. nih.gov The application of these methods to this compound would provide insights into its three-dimensional structure, bond lengths, and bond angles. Semi-empirical methods, such as AM1, can also be employed for a less computationally intensive, albeit more approximate, analysis of the molecule's electronic properties.

Analysis of Tautomeric Equilibria and Relative Stabilities

The pyrazole (B372694) ring within the this compound structure allows for the existence of tautomers. Tautomerism in pyrazoles is a well-documented phenomenon, and computational methods are invaluable for assessing the relative stabilities of different tautomeric forms. researchgate.net For the 1H-pyrazolo[3,4-b]pyridine scaffold, a predominance of the 1H-isomer has been noted. nih.gov

Theoretical calculations can predict the energy differences between the possible tautomers of this compound, thereby determining the most stable form under various conditions. This is critical as the specific tautomer present can significantly influence the molecule's chemical reactivity and its interactions with biological targets.

Conformational Analysis and Molecular Dynamics Simulations

MD simulations have been successfully applied to study the stability of complexes formed between pyrazolo[3,4-b]pyridine derivatives and their biological targets, such as Tropomyosin receptor kinase A (TRKA). nih.govresearchgate.net These simulations can reveal the dynamic behavior of the ligand within a binding site, highlighting key interactions and their stability. For this compound, MD simulations could elucidate its preferred conformations in different solvent environments or when interacting with a protein.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital theory provides a framework for understanding the electronic characteristics of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they indicate the molecule's propensity to donate or accept electrons, respectively.

DFT calculations can be used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net This information is vital for predicting the molecule's reactivity in various chemical reactions. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. Analysis of the molecular electrostatic potential (MEP) can further identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering insights into its intermolecular interactions. researchgate.net

Prediction and Elucidation of Reaction Mechanisms

Computational methods are instrumental in predicting and elucidating the mechanisms of chemical reactions involving this compound. The synthesis of the core 1H-pyrazolo[3,4-b]pyridine scaffold often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound. nih.gov The mechanism of this reaction, involving a Michael addition followed by cyclization and dehydration, can be investigated using theoretical calculations to map the reaction pathway and identify transition states. nih.gov

Furthermore, the reactivity of the ethynyl (B1212043) substituent can be computationally explored. For example, its participation in cycloaddition reactions or its role as a precursor for further functionalization can be modeled to predict reaction outcomes and optimize reaction conditions.

Ligand-Target Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen potential drug candidates and to understand their binding modes. Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have been the subject of numerous docking studies to investigate their potential as inhibitors of various kinases, such as TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs). nih.govresearchgate.netnih.govnih.gov

In these studies, the pyrazolo[3,4-b]pyridine moiety has been shown to form key interactions, including hydrogen bonds and carbon-hydrogen bonds, with amino acid residues in the active site of the target protein. nih.govresearchgate.net For example, in a study of TRKA inhibitors, a pyrazolo[3,4-b]pyridine derivative formed hydrogen bonds with residues Glu546, Met620, Lys627, and Lys572. nih.gov Docking studies of this compound against various biological targets could reveal its potential as a therapeutic agent and guide the design of more potent and selective derivatives.

ParameterMethodFinding
Molecular GeometryDFT/B3LYPOptimized non-planar geometries for similar pyridine derivatives. nih.gov
Tautomer StabilityTheoretical Calculations1H-isomer is predominant for the pyrazolo[3,4-b]pyridine scaffold. nih.gov
Complex StabilityMolecular DynamicsConfirmed stable interactions for pyrazolo[3,4-b]pyridine derivatives with TRKA. nih.govresearchgate.net
Electronic PropertiesDFTHOMO-LUMO analysis reveals reactivity and stability. researchgate.net
Binding InteractionsMolecular DockingPyrazolo[3,4-b]pyridine derivatives form key hydrogen bonds with target proteins. nih.gov

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Assignment

Proton (¹H) NMR spectroscopy would be used to identify the number and type of hydrogen atoms present in 6-ethynyl-1H-pyrazolo[4,3-b]pyridine. The molecule has four distinct aromatic protons and one acetylenic proton. The pyridine (B92270) ring protons (H4 and H5) and the pyrazole (B372694) ring proton (H3) would appear in the downfield aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atoms. The proton on the pyrazole nitrogen (H1) would likely appear as a broad singlet at a very downfield shift. The terminal ethynyl (B1212043) proton (≡C-H) would be observed as a sharp singlet in a characteristic region (typically δ 3.0-3.5 ppm).

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. For this compound, eight distinct carbon signals would be expected. The chemical shifts would differentiate the carbons of the pyrazole and pyridine rings from the two sp-hybridized carbons of the ethynyl group. The carbon atom attached to the pyridine ring (C6) would be significantly influenced by the triple bond.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles, as specific experimental data is not publicly available.)

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
1 >10 (broad s) -
3 8.0 - 8.5 (s) 130 - 135
4 8.5 - 9.0 (d) 145 - 150
5 7.0 - 7.5 (d) 115 - 120
6 - 120 - 125
7a - 140 - 145
Ethynyl-C - 80 - 85
Ethynyl-CH 3.0 - 3.5 (s) 75 - 80

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY)

To confirm the assignments made from 1D NMR, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations. A key correlation would be observed between the H4 and H5 protons on the pyridine ring, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would definitively link each proton signal (H3, H4, H5, and the ethynyl-H) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the molecular framework by showing correlations between protons and carbons over two to three bonds. For instance, the ethynyl proton would show correlations to both C6 and its own carbon, while the H5 proton would show correlations to C4, C7, and C3a, confirming the fusion of the two heterocyclic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which can help confirm the regiochemistry of the fused ring system.

Nitrogen-¹⁵ (¹⁵N) NMR for Nitrogen Atom Characterization

Given the presence of three nitrogen atoms in distinct chemical environments (one pyrrolic, two pyridinic), ¹⁵N NMR spectroscopy would provide invaluable characterization data. The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment, confirming the N-H tautomer of the pyrazole ring and the electronic structure of the pyridine portion of the molecule.

High-Resolution Mass Spectrometry (HRMS, ESI-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to determine the exact mass of the molecule with high precision. For this compound (molecular formula C₈H₅N₃), HRMS would measure the mass of the protonated molecule [M+H]⁺. This experimentally determined exact mass would be compared to the calculated mass for the proposed formula. A match within a very low tolerance (typically < 5 ppm) provides unambiguous confirmation of the elemental composition, a critical piece of data for any new chemical entity.

Table 2: HRMS Data for this compound

Formula Ion Calculated Mass (m/z) Found Mass (m/z)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Bond Predicted Absorption Range (cm⁻¹) Significance
N-H Stretch N-H 3100 - 3300 (broad) Confirms the N-H group of the pyrazole ring.
Acetylenic C-H Stretch ≡C-H ~3300 (sharp) A key signal indicating the terminal alkyne.
C≡C Stretch C≡C 2100 - 2260 (weak to medium) Confirms the presence of the carbon-carbon triple bond.
Aromatic C-H Stretch C-H 3000 - 3100 Indicates the aromatic protons on the rings.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of a compound and is essential for method development in analytical chemistry. To analyze this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to ensure sharp peak shapes. The compound would elute at a specific retention time, and the peak area would be used to quantify its purity, typically aiming for >95% for research purposes. The development of a robust HPLC method is also the first step toward establishing analytical protocols for future studies.

Due to the absence of specific X-ray crystallographic data for this compound in the provided search results, a detailed article on its solid-state structural elucidation cannot be generated at this time.

Extensive searches for published crystallographic studies on "this compound" did not yield any specific results containing the necessary data, such as crystal system, space group, unit cell dimensions, or atomic coordinates. While information regarding the synthesis and general properties of this compound and related pyrazolopyridine derivatives is available, the specific focus on its X-ray crystal structure remains unaddressed in the accessible literature.

For a comprehensive analysis and the creation of the requested data tables for the "" section, access to a peer-reviewed scientific article or a crystallographic database entry detailing the single-crystal X-ray diffraction analysis of this compound is required. Without such a source, any attempt to generate the specified content would be speculative and not based on factual, scientific findings.

Therefore, the generation of the requested article is contingent upon the future availability of experimental X-ray crystallographic data for this compound.

Exploration of 6 Ethynyl 1h Pyrazolo 4,3 B Pyridine in Medicinal Chemistry Research

General Biological Applications of Pyrazolo[4,3-b]pyridines and Analogues

The pyrazolo[3,4-b]pyridine core, an isomer of the [4,3-b] scaffold, is a versatile pharmacophore found in numerous biologically active compounds. nih.gov Derivatives of this and related pyrazolopyridine systems have shown significant potential across various therapeutic areas. nih.gov They have been investigated for their roles as anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govmdpi.com

Specifically, these scaffolds are recognized for their ability to inhibit a wide range of kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. nih.gov Beyond kinase inhibition, pyrazolo[4,3-b]pyridine analogs and related structures have been explored as antagonists for receptors such as the corticotropin-releasing factor 1 (CRF1) receptor, implicated in stress-related disorders. nih.govnih.gov Furthermore, their potential as modulators of enzymes like carbonic anhydrases and their activity at adenosine (B11128) receptors highlights the broad therapeutic landscape for this class of compounds. nih.govnih.govnih.govacs.org Their diverse applications also extend to being investigated as agents against Alzheimer's disease and as antiproliferative agents. mdpi.comresearchgate.net

Design Principles for Derivatives as Biologically Active Compounds

The design of biologically active compounds based on the pyrazolo[4,3-b]pyridine scaffold often employs established medicinal chemistry strategies such as scaffold hopping and computer-aided drug design (CADD). rsc.orgrsc.org Scaffold hopping involves replacing a central core of a known active molecule with a structurally different but functionally similar scaffold, like pyrazolopyridine, to discover novel inhibitors with potentially improved properties. nih.gov For instance, the pyrazolo[3,4-b]pyridine core has been successfully used to develop inhibitors for tropomyosin receptor kinases (TRKs) and fibroblast growth factor receptors (FGFRs) by mimicking the interactions of existing drugs. rsc.orgrsc.orgnih.gov

A key design principle is the strategic placement of substituents to engage in specific interactions within the target's binding site. The pyrazole (B372694) portion of the scaffold is often utilized as a hydrogen bond center, while the pyridine (B92270) ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine. rsc.orgrsc.orgacs.org Rational drug design, guided by the structural understanding of the target protein, allows for the modification of different positions (R¹ and R²) on the scaffold to optimize potency and selectivity. nih.gov This approach has been instrumental in developing potent inhibitors for targets like TANK-binding kinase 1 (TBK1). nih.gov Furthermore, the synthesis of combinatorial libraries with diverse substitutions on the pyrazolopyridine core allows for broad exploration of the chemical space to identify promising lead compounds. biorxiv.org

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological profiles of pyrazolo[4,3-b]pyridine derivatives. These studies systematically alter the chemical structure of a lead compound and evaluate the impact on its biological activity, providing crucial insights for designing more potent and selective molecules.

For pyrazolo[3,4-b]pyridine-based kinase inhibitors, SAR studies have revealed several key determinants for activity. For example, in the development of adenosine 5'-monophosphate-activated protein kinase (AMPK) activators, it was found that an exposed N-H on the pyrazole ring and para-substitution on a diphenyl group were essential for potency. nih.gov Similarly, in the pursuit of TANK-binding kinase 1 (TBK1) inhibitors, modifications at different positions on the pyrazolo[3,4-b]pyridine core led to the identification of a compound with an IC50 value of 0.2 nM. nih.gov The introduction of a 2,6-difluorophenyl group was found to be critical for potent inhibition of cyclin-dependent kinases (CDK1/CDK2). nih.gov

In the context of adenosine receptor antagonists, SAR studies on related pyrazolo-triazolo-pyrimidines highlighted that a small substituent at the N8 position and an unsubstituted phenyl carbamoyl (B1232498) moiety at the N5 position are crucial for high potency and selectivity at the human A3 adenosine receptor. nih.gov For inhibitors of the PEX14–PEX5 protein-protein interaction, replacing substituted phenyl groups with naphthalene (B1677914) moieties significantly increased their efficacy. acs.org These examples underscore the power of SAR in refining the pyrazolopyridine scaffold to achieve desired therapeutic profiles.

Identification and Characterization of Molecular Targets and Mechanisms of Action (In Vitro and Cellular Studies)

Kinase Inhibition (e.g., FLT3, CDK4, TBK1, GAK, c-Met, GSK-3)

The pyrazolo[4,3-b]pyridine scaffold and its isomers are prominent in the development of kinase inhibitors for cancer therapy.

FLT3: FMS-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML). nih.govnih.gov Mutations in FLT3 are common in AML and lead to poor prognosis. nih.gov Researchers have designed and synthesized various heterocyclic compounds, including imidazo[4,5-b]pyridines and pyrazolo[3,4-d]pyrimidines, as potent FLT3 inhibitors. nih.govacs.orgacs.org For instance, a series of imidazo[1,2-b]pyridazines showed nanomolar inhibitory activity against FLT3-ITD (Internal Tandem Duplication) mutants. nih.gov One pyrazolo[3,4-d]pyrimidine derivative, compound 33, was identified as a multikinase inhibitor that potently inhibits FLT3 and led to complete tumor regression in a mouse model. acs.org

CDK4: Cyclin-dependent kinases (CDKs), including CDK4, are essential for cell cycle regulation and are often dysregulated in cancer. 1H-Pyrazolo[3,4-b]pyridines have been developed as potent and selective inhibitors of CDK1 and CDK2. nih.gov Specifically, compound BMS-265246 demonstrated high potency with IC50 values of 6 nM for CDK1/cycB and 9 nM for CDK2/cycE. nih.gov

TBK1: TANK-binding kinase 1 (TBK1) is involved in innate immunity and oncogenesis. nih.gov A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent TBK1 inhibitors through rational drug design. nih.gov Compound 15y emerged as a highly potent inhibitor with an IC50 value of 0.2 nM and demonstrated the ability to block TBK1 downstream signaling in cells. nih.gov

c-Met: The c-Met receptor tyrosine kinase is another important target in oncology. Researchers have developed 1-sulfonyl-pyrazolo[4,3-b]pyridine derivatives as c-Met inhibitors, which showed significant anti-tumor activity in a xenograft mouse model. nih.gov

GSK-3: Glycogen synthase kinase-3 (GSK-3) is implicated in various diseases. Pyrazolo[3,4-b]pyridine scaffolds have been noted for their potential in GSK-3 inhibition. researchgate.net

Kinase TargetScaffold TypeKey FindingsReference(s)
FLT3 Imidazo[1,2-b]pyridazineNanomolar inhibition of FLT3-ITD and FLT3-D835Y mutants. nih.gov
FLT3 Pyrazolo[3,4-d]pyrimidinePotent dual inhibition of FLT3 and VEGFR2; complete tumor regression in vivo. acs.org
CDK1/CDK2 1H-Pyrazolo[3,4-b]pyridineCompound BMS-265246 showed IC50 values of 6 nM (CDK1) and 9 nM (CDK2). nih.gov
TBK1 1H-Pyrazolo[3,4-b]pyridineCompound 15y identified as a potent inhibitor with an IC50 of 0.2 nM. nih.gov
c-Met 1-Sulfonyl-pyrazolo[4,3-b]pyridineDerivatives showed significant anti-tumor activity in a mouse model. nih.gov

Enzyme Modulators (e.g., Acetylcholinesterase, Carbonic Anhydrase)

Beyond kinases, pyrazolopyridine derivatives have been investigated as modulators of other important enzymes.

Acetylcholinesterase: Novel pyrazol-4-yl-pyridine compounds have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov These compounds enhance the binding affinity of the endogenous ligand acetylcholine, suggesting a potential therapeutic application in conditions where cholinergic signaling is impaired. nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.govnih.gov Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of several human CA isoforms (hCA I, II, IX, and XII). nih.govnih.gov Some derivatives showed potent inhibition, with several compounds being more effective than the standard inhibitor acetazolamide (B1664987) (AAZ) against hCA I and one compound showing better activity against hCA II. nih.gov

Enzyme TargetScaffold TypeKey FindingsReference(s)
Acetylcholinesterase Pyrazol-4-yl-pyridineActed as positive allosteric modulators of the M4 muscarinic receptor. nih.gov
Carbonic Anhydrase Pyrazolo[4,3-c]pyridine sulfonamideDerivatives showed potent inhibition of hCA I and hCA II, some surpassing the standard inhibitor. nih.gov

Receptor Antagonism/Modulation (e.g., CRF1, Adenosine Receptors)

Pyrazolopyridine analogs have also been developed as ligands for G-protein coupled receptors.

CRF1 Receptor: The corticotropin-releasing factor 1 (CRF1) receptor is a key mediator of the stress response, making it a target for anxiety and depression treatments. nih.gov Various nonpeptide antagonists based on pyrazolo[3,4-b]pyridine and related heterocyclic systems have been developed. nih.govnih.gov These compounds have demonstrated efficacy in animal models of anxiety and depression. nih.gov

Adenosine Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are involved in a multitude of physiological processes. The pyrazolo[3,4-c]pyridine scaffold has been identified as a novel pharmacophore for developing potent antagonists for A1 and A3 adenosine receptors. acs.orgchemrxiv.org One compound, A17, displayed nanomolar affinity for both A1 (Kd = 5.62 nM) and A3 (Kd = 13.5 nM) receptors. chemrxiv.org The related pyrazolo-triazolo-pyrimidine scaffold has also been extensively studied, leading to potent and selective A3 adenosine receptor antagonists. nih.gov

Receptor TargetScaffold TypeKey FindingsReference(s)
CRF1 Receptor Pyrazolo[3,4-b]pyridine and analogsDevelopment of nonpeptide antagonists with anxiolytic-like effects in animal models. nih.gov
A1/A3 Adenosine Receptors Pyrazolo[3,4-c]pyridineIdentification of antagonists with nanomolar affinity for both A1 and A3 receptors. chemrxiv.org
A3 Adenosine Receptor Pyrazolo-triazolo-pyrimidineDevelopment of potent and selective antagonists. nih.gov

Antiproliferative Activity in Cell Lines and Preclinical Models

The pyrazolopyridine scaffold is a cornerstone in the development of novel anticancer agents, with various derivatives demonstrating significant antiproliferative effects across a range of cancer cell lines. Research has shown that these compounds can inhibit critical cellular targets, including various kinases.

New pyrazolopyridine analogs have been evaluated for their in vitro antitumor activity against liver (HepG2), breast (MCF-7), and cervix (Hela) cancer cells. nih.gov Among the tested compounds, some derivatives showed the highest antitumor activity across the three cell lines. nih.gov Further studies on 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines revealed low micromolar GI50 values against chronic myeloid leukemia (K562), biphenotypic B myelomonocytic leukemia (MV4-11), and breast cancer (MCF-7) cell lines. nih.govktu.edu One of the most active compounds, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, was found to induce cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and activate caspase 9, suggesting it triggers cell death through apoptosis. nih.govktu.edu

Derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key targets in cancer therapy. nih.gov Based on a scaffold hopping strategy, other pyrazolo[3,4-b]pyridine derivatives were identified as Tropomyosin receptor kinase (TRK) inhibitors, showing activity against the Km-12 cell line with an IC50 value of 0.304 μM. nih.gov

In preclinical models, the therapeutic potential of these compounds has been substantiated. A potent FGFR inhibitor from the 1H-pyrazolo[3,4-b]pyridine series demonstrated significant in vivo antitumor activity in a FGFR1-driven H1581 xenograft model. nih.gov Similarly, the most active antitumor analogs of a separate pyrazolopyridine series were assessed in vivo, with one compound displaying the highest efficacy against Ehrlich ascites carcinoma (EAC) cells. nih.gov More recently, newly synthesized 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines were found to inhibit tumor growth in an orthotopic breast cancer mouse model without causing systemic toxicity. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrazolopyridine Derivatives

Compound Class Cell Line Activity Reference
Pyrazolopyridine analogs Liver (HepG2), Breast (MCF-7), Cervix (Hela) High antitumor activity nih.gov
Pyrazolo[3,4-b]pyridine derivative (C03) Colon (Km-12) IC50 = 0.304 μM nih.gov
2H-Pyrazolo[4,3-c]pyridines Leukemia (K562, MV4-11), Breast (MCF-7) Low micromolar GI50 values nih.govktu.edu
1H-Pyrazolo[3,4-b]pyridine derivative (7n) Lung (H1581 Xenograft) Significant antitumor activity nih.gov
1,4,6-Trisubstituted Pyrazolo[3,4-b]pyridines Breast Cancer Mouse Model In vivo tumor growth inhibition nih.gov

Antimicrobial Research (Antibacterial, Antifungal)

The pyrazolopyridine scaffold has been a fruitful source of compounds with potential antimicrobial applications. Derivatives have been synthesized and tested against a variety of bacterial and fungal pathogens.

In one study, a series of novel pyrazolopyridine analogs were screened for their effectiveness against Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus fumigatus, and Aspergillus flavus). nih.gov The results indicated that some compounds possessed prominent and broad-spectrum antimicrobial activity, while others showed good antibacterial efficacy against the four tested bacterial strains. nih.gov

Another study focused on pyrazolo[3,4-b]pyridines and evaluated their in vitro antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with some derivatives showing moderate activity. japsonline.com Research into other 1H-pyrazolo[3,4-b]pyridine derivatives also revealed significant activity against various anaerobic bacteria strains, while showing lower activity against aerobic bacteria. nih.gov The fused pyrazolopyridazine system has also been explored, with synthesized derivatives showing action against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity. medwinpublishers.com Generally, many pyridine-based compounds have demonstrated better antifungal than antibacterial activity. nih.gov

Table 2: Antimicrobial Spectrum of Selected Pyrazolopyridine Derivatives

Compound Class Tested Organisms Observed Activity Reference
Pyrazolopyridine analogs S. aureus, B. cereus, E. coli, P. aeruginosa, C. albicans, A. fumigatus, A. flavus Broad spectrum antimicrobial and good antibacterial efficacy nih.gov
Pyrazolo[3,4-b]pyridines B. subtilis, S. aureus, E. coli, P. aeruginosa Moderate antibacterial activity japsonline.com
1H-Pyrazolo[3,4-b]pyridine derivatives Anaerobic and Aerobic Bacteria Elevated activity towards anaerobes nih.gov
Pyrazolopyridazines Gram-positive and Gram-negative bacteria, Fungi Significant antibacterial and potent antifungal activity medwinpublishers.com

Antiviral Research (e.g., against HIV, HCV, DENV, EBOV, SARS-CoV-2)

The antiviral properties of pyrazolopyridine derivatives have been investigated, with notable success against certain viruses. The 1H-pyrazolo[3,4-b]pyridine system, in particular, has been shown to inhibit the replication of Herpes Simplex Virus type-1 (HSV-1). nih.gov

Detailed mechanistic studies revealed that different derivatives interfere with distinct stages of the HSV-1 replication cycle. Two compounds, ARA-04 and ARA-05, were found to affect viral adsorption, while another, AM-57, interfered with the virus's α- and γ-phases of replication. nih.gov The effective concentrations (EC50) for these compounds were in the low micromolar range (0.70 to 1.00 µM), with high selectivity indices, suggesting a favorable profile for potential therapeutic use. nih.gov In silico analysis supported these findings, indicating that ARA-04 and ARA-05 likely interact with proteins involved in viral adsorption, whereas AM-57 may target a viral transcription factor complex. nih.gov

Beyond HSV-1, the broader pyrazole class of compounds has been explored for activity against other viruses. Some pyrazole derivatives have been developed and evaluated for their efficacy against the Hepatitis A virus (HAV). nih.gov Furthermore, certain chemical modifications to the pyrazolopyridine scaffold have been associated with activity against the HIV-1 enzyme reverse transcriptase (RT). nih.govnih.gov One study noted that a pyrazole nucleoside derivative was capable of reducing the multiplication of HIV-1 in infected cells. nih.gov There is currently a lack of significant research in the reviewed literature regarding the activity of this specific scaffold against HCV, DENV, EBOV, or SARS-CoV-2.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are key strategies in modern medicinal chemistry for discovering novel compounds with improved properties. The pyrazolopyridine scaffold has been successfully employed in such strategies.

In one prominent example, a scaffold hopping approach was used to design novel TRK inhibitors for cancer therapy. nih.gov Starting from known kinase inhibitors, researchers replaced the original core with a pyrazolo[3,4-b]pyridine fragment. nih.gov This scaffold was chosen because its pyrazole portion can act as a hydrogen bond center, and the pyridine ring can engage in π–π stacking interactions within the target's active site, leading to the discovery of a structurally novel and potent TRK inhibitor. nih.govrsc.org

This strategy is part of a broader trend where heterocyclic cores are replaced to explore new chemical space and optimize structure-activity relationships (SAR). namiki-s.co.jp The design of novel pyridine-annulated purine (B94841) analogs as potential anticancer agents was also based on scaffold-hopping and hybridization principles. rsc.org Similarly, the 1H-pyrazolo[3,4-b]pyridine system itself is considered a promising template for future bioisosteric analysis and SAR studies to develop new antivirals with unique mechanisms of action. nih.gov These approaches allow chemists to merge fragments from different known active molecules or replace a core structure with another that has similar spatial and electronic properties, guiding the development of improved drug candidates. mdpi.com

Future Research Directions and Unexplored Avenues for 6 Ethynyl 1h Pyrazolo 4,3 B Pyridine

Development of More Sustainable and Greener Synthetic Protocols

The current synthetic routes to 6-ethynyl-1H-pyrazolo[4,3-b]pyridine and its derivatives often rely on traditional methods that may involve harsh reagents, multiple steps, and the generation of significant waste. Future research should prioritize the development of more sustainable and environmentally friendly synthetic protocols. This includes exploring one-pot reactions, catalysis with earth-abundant metals, and the use of greener solvents. The principles of green chemistry, such as atom economy and energy efficiency, should guide the design of new synthetic strategies. A key area of focus will be the refinement of cross-coupling reactions, like the Sonogashira coupling, which is instrumental in introducing the ethynyl (B1212043) group. Investigating alternative coupling partners and catalytic systems could lead to milder reaction conditions and improved yields.

Diversification Strategies Utilizing the Ethynyl Group for Advanced Molecular Complexity

The terminal ethynyl group at the C6-position of the 1H-pyrazolo[4,3-b]pyridine core is a highly versatile functional handle for molecular diversification. Future efforts should focus on systematically exploring a wider range of chemical transformations of this group to generate novel and structurally complex derivatives. Beyond the well-explored Sonogashira coupling, reactions such as click chemistry (cycloadditions), Glaser coupling, and various cyclization reactions can be employed to build intricate molecular architectures. These strategies will enable the synthesis of libraries of compounds with diverse three-dimensional shapes and functionalities, which is crucial for exploring new chemical spaces and identifying molecules with novel biological activities.

Exploration of Novel Biological Targets beyond Kinases

While the 1H-pyrazolo[4,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors targeting ROS1, DDR1, FGFR4, TrkA, and LIMK1, its potential against other classes of biological targets is an exciting and underexplored area. Future research should involve screening derivatives of this compound against a broad panel of enzymes, receptors, and ion channels. This could uncover novel therapeutic applications for a range of diseases beyond cancer, including inflammatory disorders, neurodegenerative diseases, and infectious diseases. A comprehensive review of the diverse biological activities associated with the pyrazolo[4,3-b]pyridine scaffold suggests its potential as a privileged structure in medicinal chemistry.

Kinase TargetLead CompoundIC50Reference
ROS1Compound 220.6 nM
ROS1Compound 12a1.2 nM
DDR1Compound 23c2.5 nM
LIMK1Compound 182.5 nM
FGFR4Compound 321.2 nM
TrkACompound 211.5 nM
c-MetCompound 12a1.5 nM

Integration with Chemical Biology Tools for Target Validation and Pathway Elucidation

To complement the exploration of novel biological targets, the integration of this compound derivatives with chemical biology tools will be instrumental. The ethynyl group is particularly amenable to modification with tags, such as biotin (B1667282) or fluorescent dyes, enabling the creation of chemical probes. These probes can be used in affinity chromatography or fluorescence microscopy to identify the direct binding partners of the compounds within cells, thus validating new biological targets. Furthermore, these tools can be employed to elucidate the downstream signaling pathways affected by the compounds, providing a deeper understanding of their mechanism of action.

Potential Applications in Material Science or Sensors

The unique electronic and structural properties of the this compound scaffold, particularly the conjugated system formed by the pyrazolopyridine core and the ethynyl group, suggest potential applications beyond the biological realm. Future research could explore its utility in material science, for instance, as a building block for organic semiconductors, conductive polymers, or functional dyes. The ability of the ethynyl group to participate in polymerization and cross-linking reactions could be harnessed to create novel materials with tailored optical or electronic properties. Additionally, the nitrogen atoms in the heterocyclic core could act as coordination sites for metal ions, opening up possibilities for the development of novel sensors for metal detection. While this area is currently speculative, the rich chemistry of the pyrazolo[4,3-b]pyridine core warrants investigation into these non-pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine, and how can reaction conditions be optimized?

  • Methodology : The synthesis of pyrazolo[4,3-b]pyridine derivatives typically involves multi-step reactions. For example, 3,6-dibromo analogs (e.g., isothiazolo[4,3-b]pyridines) are synthesized via nucleophilic substitution using nitrogen nucleophiles in ethanol under reflux . For the ethynyl substituent, Sonogashira coupling with terminal alkynes is a plausible route. Optimization includes solvent choice (e.g., DMF for polar intermediates), temperature control (80–100°C for coupling reactions), and purification via silica gel chromatography. Yield improvements are achieved by adjusting catalyst loading (e.g., Pd(PPh₃)₄) and stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions. Mass spectrometry (HRMS) validates molecular weight and purity. X-ray crystallography, if feasible, resolves absolute configuration. For ethynyl groups, IR spectroscopy detects C≡C stretches (~2100 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity .

Q. What are the primary biological targets of pyrazolo[4,3-b]pyridine derivatives, and how are binding assays designed?

  • Methodology : These compounds often target kinases (e.g., TRK, mGlu4) or GPCRs. For kinase inhibition, competitive ATP-binding assays use purified enzymes (e.g., TRKA) with fluorescence polarization or radiometric methods. For mGlu4 allosteric modulation, calcium mobilization assays in HEK293 cells transfected with receptor plasmids are standard. IC₅₀/EC₅₀ values are calculated using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced kinase selectivity?

  • Methodology :

  • Substituent Analysis : Compare ethynyl vs. bulkier groups (e.g., bromo, methyl) at the 6-position. Ethynyl’s linear geometry may reduce steric hindrance in hydrophobic kinase pockets.
  • Kinase Profiling : Test against a panel of 50+ kinases (e.g., DiscoverX KinomeScan) to identify off-target effects.
  • Crystallography : Co-crystallize with target kinases (e.g., mGlu4) to map binding interactions. Adjust substituents to optimize hydrogen bonding (e.g., pyridine N as H-bond acceptor) .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO impacts receptor expression).
  • Data Normalization : Use internal controls (e.g., Z’-factor >0.5) to minimize variability.
  • Meta-Analysis : Compare datasets using tools like Prism or R. For example, discrepancies in IC₅₀ values for mGlu4 PAMs may arise from differences in compound solubility (DMSO stock vs. aqueous buffer) .

Q. What computational strategies are effective for predicting the pharmacokinetic (PK) properties of this compound?

  • Methodology :

  • In Silico Modeling : Use SwissADME to predict LogP (target <3 for blood-brain barrier penetration) and CYP450 metabolism.
  • Molecular Dynamics (MD) : Simulate binding stability with mGlu4 (GROMACS/AMBER).
  • Toxicity Prediction : Employ Derek Nexus for hepatotoxicity alerts (e.g., ethynyl-related reactive metabolites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.